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Compound of Interest

6-Morpholinobenzo[d]thiazol-2-
Compound Name:
amine

Cat. No.: B1331860

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Morpholinobenzo[d]thiazol-2-amine,
a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide
outlines two plausible and robust synthetic pathways, starting from commercially available
precursors. Detailed experimental protocols, quantitative data, and workflow visualizations are
provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial,
and anti-inflammatory properties. Substitution at the 6-position of the benzothiazole ring is a
common strategy to modulate the pharmacological profile of these compounds. The
incorporation of a morpholine moiety at this position can enhance aqueous solubility, introduce
a key hydrogen bond acceptor, and influence ligand-receptor interactions, making 6-
Morpholinobenzo[d]thiazol-2-amine a valuable target for synthesis and further investigation.

This guide proposes two primary synthetic routes for the preparation of 6-
Morpholinobenzo[d]thiazol-2-amine:

» Route A: A two-step synthesis commencing with the preparation of 2-amino-6-
bromobenzothiazole, followed by a palladium-catalyzed Buchwald-Hartwig amination with
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morpholine.

e Route B: A two-step synthesis involving the nitration of 2-aminobenzothiazole to form 2-
amino-6-nitrobenzothiazole, followed by a nucleophilic aromatic substitution (SNAr) with
morpholine.

Proposed Synthetic Pathways

The two proposed synthetic pathways for 6-Morpholinobenzo[d]thiazol-2-amine are
illustrated below.
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Figure 1: Synthetic Route A via Buchwald-Hartwig Amination.
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Figure 2: Synthetic Route B via Nucleophilic Aromatic Substitution.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic
pathways.

Synthesis of Intermediates

3.1.1. Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate for Route A)
This procedure is adapted from the classical synthesis of 6-substituted 2-aminobenzothiazoles.

Materials:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1331860?utm_src=pdf-body
https://www.benchchem.com/product/b1331860?utm_src=pdf-body-img
https://www.benchchem.com/product/b1331860?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 4-Bromoaniline

e Potassium thiocyanate (KSCN)

e Bromine (Brz)

e Glacial acetic acid

e Acetonitrile

¢ 10% Sodium hydroxide (NaOH) solution
e Ethanol

Procedure:

 In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1
equivalent) in glacial acetic acid.

e Add potassium thiocyanate (4 equivalents) to the solution and stir the mixture for 30 minutes
at room temperature.

e Cool the mixture to 0-5 °C in an ice bath.

e Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining
the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature
overnight.

e Pour the reaction mixture into crushed ice and neutralize with a 10% NaOH solution to
precipitate the crude product.

e Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
o Recrystallize the crude product from ethanol to yield pure 2-amino-6-bromobenzothiazole.

3.1.2. Synthesis of 2-Amino-6-nitrobenzothiazole (Intermediate for Route B)
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This procedure involves the nitration of 2-aminobenzothiazole.

Materials:

2-Aminobenzothiazole

Concentrated sulfuric acid (H2S0a)

Concentrated nitric acid (HNO3)

Agueous ammonia

Ethanol

Procedure:

e In aflask cooled in an ice-salt bath, dissolve 2-aminobenzothiazole (1 equivalent) in
concentrated sulfuric acid, keeping the temperature below 5 °C.

e Add a mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid
dropwise, ensuring the temperature does not exceed 20 °C.

 Stir the reaction mixture for 4-5 hours at room temperature.

o Carefully pour the mixture onto crushed ice with vigorous stirring.

o Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.
« Filter the solid, wash with water, and dry.

» Recrystallize the crude product from ethanol to obtain 2-amino-6-nitrobenzothiazole.

Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine

3.2.1. Route A: Buchwald-Hartwig Amination

This proposed protocol is based on general procedures for the palladium-catalyzed amination
of aryl bromides.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1331860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

e 2-Amino-6-bromobenzothiazole

e Morpholine

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
o Xantphos (or another suitable phosphine ligand)

e Sodium tert-butoxide (NaOtBu)

e Anhydrous toluene (or dioxane)

Procedure:

e In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-amino-6-
bromobenzothiazole (1 equivalent), Pdz(dba)s (0.02 equivalents), Xantphos (0.04
equivalents), and sodium tert-butoxide (1.4 equivalents).

e Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equivalents).
o Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

» Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate,
and filter through a pad of celite.

o Concentrate the filtrate under reduced pressure and purify the crude product by flash column
chromatography on silica gel.

3.2.2. Route B: Nucleophilic Aromatic Substitution (SNAr)

This proposed protocol is based on the principles of SNAr reactions with nitro-activated
aromatic systems.
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Materials:

2-Amino-6-nitrobenzothiazole

Morpholine

Potassium carbonate (K2COs)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:

e To a solution of 2-amino-6-nitrobenzothiazole (1 equivalent) in DMF or DMSO, add
morpholine (2-3 equivalents) and potassium carbonate (2 equivalents).

e Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed
(monitor by TLC).

o Cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the available quantitative data for the key compounds in the
synthesis of 6-Morpholinobenzo[d]thiazol-2-amine.

Table 1: Physical and Spectroscopic Data of Starting Materials and Intermediates
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Molecular .
Compound Molecular . Melting ]
Weight ( . Appearance Yield (%)
Name Formula Point (°C)
g/mol )
White to off-
4- white
CesHeBrN 172.02 62-64 -
Bromoaniline crystalline
solid
2- White to light
Aminobenzot C7HsN2S 150.20 129-131 yellow -
hiazole powder
2-Amino-6-
bromobenzot  C7HsBrN2S 229.10 204-206 White solid 68
hiazole
2-Amino-6-
nitrobenzothi C7HsN302S 195.20 248-252 Yellow solid 93

azole

Table 2: Physical and Spectroscopic Data of 6-Morpholinobenzo[d]thiazol-2-amine
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Property Value

Molecular Formula C11H13Ns0OS

Molecular Weight 235.31 g/mol

CAS Number 94641-22-2

Appearance Not available (likely a solid)
Melting Point Not available

o (ppm): ~7.0-7.5 (aromatic protons), ~3.8 (t,

1H NMR (Expected
(Expected) 4H, -CH2-0-), ~3.1 (t, 4H, -CH2-N-)

13C NMR Not available
IR (cm™2) Not available
Mass Spectrum (m/z) Not available
Yield Not available

Note: Detailed experimental characterization data for the final product is not readily available in
the public domain. The expected *H NMR chemical shifts are based on analogous structures.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis, purification,
and characterization of 6-Morpholinobenzo[d]thiazol-2-amine.
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Figure 3: General Experimental Workflow.
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Conclusion

This technical guide provides a comprehensive overview of two viable synthetic routes to 6-
Morpholinobenzo[d]thiazol-2-amine. The detailed experimental protocols for the synthesis of
key intermediates are based on established literature procedures. While a specific protocol for
the final conversion to the target molecule is proposed based on well-understood reaction
mechanisms, further optimization may be required to achieve optimal yields and purity. The
provided data tables and workflow visualizations are intended to serve as a valuable resource
for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

¢ To cite this document: BenchChem. [Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331860#synthesis-of-6-morpholinobenzo-d-thiazol-
2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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